N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 670269-89-3
VCID: VC7001708
InChI: InChI=1S/C20H13ClF3N3S/c1-11-2-4-12(5-3-11)14-9-28-19-17(14)18(25-10-26-19)27-13-6-7-16(21)15(8-13)20(22,23)24/h2-10H,1H3,(H,25,26,27)
SMILES: CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Molecular Formula: C20H13ClF3N3S
Molecular Weight: 419.85

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

CAS No.: 670269-89-3

Cat. No.: VC7001708

Molecular Formula: C20H13ClF3N3S

Molecular Weight: 419.85

* For research use only. Not for human or veterinary use.

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine - 670269-89-3

Specification

CAS No. 670269-89-3
Molecular Formula C20H13ClF3N3S
Molecular Weight 419.85
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C20H13ClF3N3S/c1-11-2-4-12(5-3-11)14-9-28-19-17(14)18(25-10-26-19)27-13-6-7-16(21)15(8-13)20(22,23)24/h2-10H,1H3,(H,25,26,27)
Standard InChI Key OXDLJHGXMAVVAB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Introduction

Structural Characteristics

Core Architecture and Substituent Analysis

The molecule features a thieno[2,3-d]pyrimidine core, a bicyclic system combining a thiophene ring fused with a pyrimidine ring. At position 4 of the pyrimidine, an amine group is attached to a 4-chloro-3-(trifluoromethyl)phenyl substituent, while position 5 of the thiophene is substituted with a 4-methylphenyl group . This arrangement introduces steric and electronic effects that influence binding affinity to biological targets.

Molecular Configuration

The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the phenyl ring at position 4 create a hydrophobic and electron-deficient region, enhancing interactions with aromatic residues in enzyme active sites. The 4-methylphenyl group at position 5 contributes to planar stacking interactions, a feature common in kinase inhibitors .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₂₁H₁₅ClF₃N₃S, with a molecular weight of 433.88 g/mol. This aligns with modifications observed in related thieno[2,3-d]pyrimidines, where substituent variations adjust molecular weight by ±14–20 g/mol .

PropertyValueSource
Molecular FormulaC₂₁H₁₅ClF₃N₃S
Molecular Weight433.88 g/molCalculated
IUPAC NameN-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Synthesis and Optimization

Key Synthetic Routes

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves a Gewald reaction to construct the thiophene ring, followed by Dimroth rearrangement to form the pyrimidine core .

Gewald Reaction for Thienopyrimidine Core

The Gewald reaction employs a ketone (e.g., pyranone), malononitrile, and sulfur in the presence of a base like triethylamine (TEA) to yield 2-aminothiophene-3-carbonitrile intermediates . For this compound, pyranone derivatives may be substituted with methyl groups to direct regioselectivity.

Amination and Functionalization

The intermediate 2-amino-thieno[2,3-d]pyrimidine undergoes amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation, achieving yields >90% . Subsequent condensation with 4-chloro-3-(trifluoromethyl)aniline introduces the aryl amine substituent.

Example Synthesis Protocol:

  • Gewald Reaction:
    Pyranone (10 mmol), malononitrile (10 mmol), sulfur (10 mmol), and TEA (10 mmol) in ethanol, stirred at 25°C for 5 hours .

  • Microwave-Assisted Amination:
    Intermediate (4.25 mmol), DMF-DMA (25 mmol), microwave irradiation at 200 W for 10 minutes .

  • Condensation:
    Product from step 2 reacted with 4-chloro-3-(trifluoromethyl)aniline (5.1 mmol) in acetic acid under microwave conditions .

Biological Activity and Mechanisms

Antitumor Efficacy

In breast cancer cell lines (e.g., MDA-MB-231), related thieno[2,3-d]pyrimidines exhibit IC₅₀ values comparable to paclitaxel (27.6 μM vs. 29.3 μM) . The methylphenyl substituent may improve cell membrane permeability, enhancing intracellular accumulation .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP value is estimated at 3.8–4.2, indicating moderate lipophilicity suitable for oral bioavailability. Aqueous solubility is limited (<10 μg/mL), necessitating formulation with solubilizing agents .

Stability Profile

The trifluoromethyl group confers metabolic stability, resisting oxidative degradation by cytochrome P450 enzymes. Hydrolysis studies at pH 7.4 show >80% remaining after 24 hours .

Therapeutic Applications and Future Directions

Oncology

As a kinase inhibitor, this compound could target imatinib-resistant gastrointestinal stromal tumors (GISTs) or angiogenesis-driven cancers .

Drug Resistance Mitigation

The chloro-trifluoromethyl-phenyl moiety may bypass common resistance mutations in kinase domains, as seen in PDGFRα mutants .

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